2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzyl group with two hydroxyl groups attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the propanoic acid backbone. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluoropropanoic acid: Lacks the benzyl group with hydroxyl substitutions.
2-Amino-2-(2,4-dihydroxybenzyl)propanoic acid: Lacks the fluorine atom.
3-Fluoro-2-hydroxybenzylamine: Lacks the propanoic acid backbone.
Uniqueness
2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12FNO4 |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-amino-2-[(2,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16) |
InChI Key |
PFNMZJLXOSGLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(CF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.